1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-: is a chemical compound that belongs to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms and one carbonyl group. The specific compound has a phenylmethyl group and two trifluoromethyl groups attached to the ring, making it a unique and interesting molecule for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dioxolan-4-ones typically involves the reaction of carbonyl compounds with diols in the presence of an acid catalyst. For the specific compound 1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)-, the synthesis can be carried out using a phenylmethyl ketone and a diol with trifluoromethyl groups. The reaction is usually catalyzed by p-toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production of 1,3-dioxolan-4-ones often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The choice of catalysts and solvents can also be tailored to meet industrial requirements, ensuring scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolan-4-ones can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
Chemistry: 1,3-Dioxolan-4-ones are used as monomers for the synthesis of polylactic acid (PLA), a biodegradable polymer. The polymerization of these compounds can be catalyzed by Brønsted acids, leading to the formation of high-molecular-weight PLA with good thermal properties .
Biology and Medicine: These compounds have potential applications in drug delivery systems due to their ability to form stable complexes with various drugs. Their unique structure allows for controlled release and targeted delivery of therapeutic agents.
Industry: In the industrial sector, 1,3-dioxolan-4-ones are used as intermediates in the synthesis of various fine chemicals and pharmaceuticals. Their reactivity and stability make them valuable building blocks for complex organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-dioxolan-4-ones involves their ability to undergo ring-opening polymerization (ROP) and other chemical transformations. The presence of the carbonyl group and the two oxygen atoms in the ring allows for various nucleophilic and electrophilic reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
1,3-Dioxanes: These compounds have a six-membered ring with two oxygen atoms and one carbonyl group. They are more stable than 1,3-dioxolanes and are used in similar applications.
1,3-Dioxolanes: These compounds have a five-membered ring with two oxygen atoms and one carbonyl group.
Uniqueness: 1,3-Dioxolan-4-one, 5-(phenylmethyl)-2,2-bis(trifluoromethyl)-, (5S)- is unique due to the presence of the phenylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specialized applications in chemistry and industry.
Properties
CAS No. |
748134-70-5 |
---|---|
Molecular Formula |
C12H8F6O3 |
Molecular Weight |
314.18 g/mol |
IUPAC Name |
(5S)-5-benzyl-2,2-bis(trifluoromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H8F6O3/c13-11(14,15)10(12(16,17)18)20-8(9(19)21-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 |
InChI Key |
UDSBAALKVHGVPL-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]2C(=O)OC(O2)(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)OC(O2)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.